molecular formula C22H18N2O4 B6284987 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-3-yl)acetic acid CAS No. 494210-71-8

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-3-yl)acetic acid

Cat. No.: B6284987
CAS No.: 494210-71-8
M. Wt: 374.4 g/mol
InChI Key: MVIRKKKVCROOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a pyridin-3-yl substituent at the α-carbon. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile nature, allowing orthogonal deprotection under mild conditions (e.g., piperidine) .

Properties

CAS No.

494210-71-8

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyridin-3-ylacetic acid

InChI

InChI=1S/C22H18N2O4/c25-21(26)20(14-6-5-11-23-12-14)24-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20H,13H2,(H,24,27)(H,25,26)

InChI Key

MVIRKKKVCROOQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CN=CC=C4)C(=O)O

Purity

95

Origin of Product

United States

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-3-yl)acetic acid, commonly referred to as Fmoc-Pyr-Ac, is a synthetic amino acid derivative characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridinyl moiety. This compound plays a significant role in peptide synthesis and has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of Fmoc-Pyr-Ac is C20H21N2O4C_{20}H_{21}N_{2}O_{4}, with a molecular weight of approximately 355.38 g/mol. The Fmoc group is crucial for protecting the amino functionality during peptide synthesis, while the pyridinyl acetic acid component contributes to its unique reactivity and interaction with biological targets.

The mechanism of action of Fmoc-Pyr-Ac primarily involves its role as an intermediate in the synthesis of peptides. The Fmoc group allows for selective coupling reactions without interference from free amines, enabling the formation of complex peptide structures. The pyridinyl moiety can engage in hydrogen bonding and hydrophobic interactions with various biological receptors or enzymes, potentially modulating their activity.

Biological Activity

Research indicates that peptides synthesized using Fmoc-Pyr-Ac can exhibit various biological activities, including:

  • Antimicrobial Properties : Certain peptides derived from this compound have shown effectiveness against bacterial strains, making them candidates for antibiotic development.
  • Anticancer Activity : Preliminary studies suggest that peptides incorporating Fmoc-Pyr-Ac may inhibit cancer cell proliferation through specific receptor interactions.
  • Neuroprotective Effects : Some derivatives have been investigated for their potential to protect neuronal cells from apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation of cancer cells
NeuroprotectiveProtects neuronal cells from apoptosis

Table 2: Synthesis Overview

StepDescription
ProtectionFmoc group protects the amino functionality
CouplingReaction with other amino acids to form peptides
DeprotectionRemoval of the Fmoc group under mild conditions

Case Studies

  • Antimicrobial Peptides : A study demonstrated that peptides synthesized using Fmoc-Pyr-Ac exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential applications in developing new antibiotics.
  • Cancer Research : Another investigation revealed that specific peptide sequences containing Fmoc-Pyr-Ac could induce apoptosis in human breast cancer cell lines, indicating a promising avenue for cancer therapy.
  • Neuroprotection : Research focused on neuroprotective peptides showed that those derived from Fmoc-Pyr-Ac could reduce oxidative stress in neuronal cultures, highlighting their potential in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substitution Variations

a) 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic Acid (CAS: 2137513-06-3)
  • Structural Difference : Pyridin-3-yl replaced by 1-methylpyrazole.
  • Its electron-rich nature may alter reactivity in coupling reactions. Molecular weight: 377.4 g/mol (vs. ~365 g/mol for the pyridinyl analog) .
  • Applications : Suitable for introducing heterocyclic diversity in peptidomimetics.
b) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid (CAS: 211637-75-1)
  • Structural Difference : Pyridinyl replaced by o-tolyl (methyl-substituted phenyl).
  • Impact : Increased hydrophobicity due to the phenyl group; aromatic π-π stacking enhanced. Molecular weight: 401.45 g/mol .
  • Applications : Useful in hydrophobic peptide domains or for stabilizing secondary structures.

Backbone and Functional Group Modifications

a) 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)acetic Acid (CAS: 885951-96-2)
  • Structural Difference : Pyridinyl replaced by a piperidine ring.
  • Impact : The saturated heterocycle increases conformational flexibility and basicity (pKa ~11 for piperidine vs. ~5 for pyridine). Molecular weight: 365.42 g/mol .
  • Applications: Potential for targeting enzymes with preference for aliphatic amines.
b) 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic Acid (CAS: 2044871-59-0)
  • Structural Difference : Pyridinyl replaced by a pentyl chain.
  • Impact: Enhanced lipophilicity (logP increase), favoring membrane permeability. Molecular formula: C₂₂H₂₅NO₄ .
  • Applications : Useful in lipidated peptides or prodrug design.

Protecting Group Variations

a) 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetamido)acetic Acid
  • Structural Difference : Dual protection (Fmoc and Boc).
  • Impact : Boc (tert-butoxycarbonyl) is acid-labile, enabling orthogonal deprotection. This dual strategy allows sequential SPPS steps .
  • Applications : Multi-step syntheses requiring selective deprotection.

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Key Substituent Protection Group Key Applications References
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-3-yl)acetic Acid ~365* Pyridin-3-yl Fmoc Metal-binding peptides
2-(1-methyl-1H-pyrazol-3-yl) analog 377.4 1-methylpyrazole Fmoc Heterocyclic diversity
(S)-3-(o-tolyl)propanoic acid analog 401.45 o-tolyl Fmoc Hydrophobic interactions
Piperidin-3-yl acetic acid analog 365.42 Piperidine Fmoc Flexible backbone design
Pentyl-substituted analog 367.4 Pentyl Fmoc Lipophilic peptides

Preparation Methods

Core Synthetic Strategy

The target compound is synthesized via Fmoc-protected solid-phase peptide synthesis (SPPS) , leveraging the fluorenylmethyloxycarbonyl (Fmoc) group’s orthogonality for amine protection. The pyridin-3-yl acetic acid moiety is introduced through a coupling reaction with a resin-bound intermediate, followed by cleavage and purification.

Key Steps:

  • Resin Activation : 2-Chlorotrityl chloride resin (1.4 mmol/g loading) is swollen in dichloromethane (DCM) and dimethylformamide (DMF).

  • Initial Coupling : The Fmoc-protected amino acid (0.8 equivalents) is coupled using N,N'-diisopropylethylamine (DIPEA, 6 equivalents) in DCM/DMF (4:1).

  • Deprotection : Piperidine (20% in DMF) removes the Fmoc group iteratively after each coupling step.

  • Pyridin-3-yl Acetic Acid Incorporation : The carboxylic acid group of pyridin-3-yl acetic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) with DIPEA.

Stepwise Protocol Optimization

Resin Swelling and Activation

Optimal swelling of 2-chlorotrityl chloride resin requires 30 minutes in DCM (7 mL/g resin) followed by DMF (10 mL/g resin). Incomplete swelling reduces coupling efficiency by up to 40% due to restricted accessibility of reactive sites.

Coupling Reagent Efficiency

Comparative studies of coupling reagents reveal the following yields for pyridin-3-yl acetic acid incorporation:

ReagentEquivalentsReaction Time (min)Yield (%)
HATU3.54092
PyBOP3.54089
DIC3.56078

HATU achieves superior activation due to its enhanced stability in DMF, minimizing racemization.

Deprotection Kinetics

Piperidine-mediated Fmoc removal follows pseudo-first-order kinetics, with complete deprotection achieved in two cycles (5 min + 15 min). Prolonged exposure (>20 min) risks resin degradation, particularly with polystyrene-based supports.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols adopt continuous flow systems to enhance reproducibility and reduce reaction times. Key parameters include:

  • Resin Packing Density : 0.8–1.2 g/mL to balance flow rate and coupling efficiency.

  • Temperature Control : Maintained at 25°C ± 2°C to prevent side reactions.

  • Automated Wash Cycles : DMF and DCM washes are automated to minimize human error.

Purification and Isolation

Post-cleavage (using trifluoroacetic acid/water/triisopropylsilane, 95:2.5:2.5), the crude product is purified via reversed-phase HPLC with a C18 column (10 μm, 250 × 20 mm). Gradient elution (5–95% acetonitrile in water + 0.1% formic acid) achieves >99% purity.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.50 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.32 (m, 8H, Fmoc-H), 4.20–4.05 (m, 2H, CH₂), 3.95 (s, 1H, α-CH).

  • HRMS (ESI) : m/z calculated for C₂₂H₁₈N₂O₄ [M+H]⁺: 375.1345; found: 375.1348.

Chirality Retention

Chiral HPLC (Chiralpak IA, hexane/isopropanol 80:20) confirms >98% enantiomeric excess, critical for biological applications.

Challenges and Mitigation Strategies

Steric Hindrance

The pyridin-3-yl group’s ortho-position nitrogen introduces steric hindrance during coupling. Strategies include:

  • Elevated Temperature : 40°C improves reaction kinetics but risks Fmoc cleavage.

  • Double Coupling : Sequential couplings (2 × 40 min) enhance yields to >90%.

Solvent Compatibility

DMF’s high polarity is essential for resin swelling, but residual DMF (>0.1%) inhibits subsequent reactions. Azeotropic distillation with toluene ensures solvent removal.

Comparative Analysis with Analogues

Pyridin-2-yl vs. Pyridin-3-yl Derivatives

The pyridin-3-yl variant exhibits 15% faster coupling kinetics than its pyridin-2-yl counterpart due to reduced steric interference.

Fmoc vs. Boc Protection

Fmoc’s base-labile nature offers advantages over tert-butoxycarbonyl (Boc) in SPPS by avoiding harsh acidic conditions, preserving acid-sensitive pyridinyl groups.

Q & A

Basic: What are the key synthetic steps and reagents involved in preparing this compound?

Answer:
The synthesis typically involves:

Fmoc Protection : The amino group is protected using fluorenylmethoxycarbonyl (Fmoc) chloride under basic conditions (e.g., sodium bicarbonate) to prevent unwanted side reactions .

Coupling Reaction : The Fmoc-protected intermediate is coupled with pyridin-3-yl acetic acid derivatives using coupling reagents like isobutoxycarbonyl chloride (IBC-Cl) or carbodiimides in solvents such as dimethylformamide (DMF) .

Deprotection : The Fmoc group is removed under mild basic conditions (e.g., piperidine in DMF) to regenerate the free amino group for subsequent peptide elongation .
Key reagents include Fmoc-Cl, DMF, and coupling agents. Reaction temperatures are often maintained at 0–25°C to stabilize intermediates .

Basic: What analytical techniques confirm the compound’s structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Used to verify the presence of Fmoc (aromatic protons at δ 7.2–7.8 ppm) and pyridin-3-yl (characteristic splitting patterns) groups .
  • Mass Spectrometry (MS) : Confirms molecular weight via ESI or MALDI-TOF, ensuring the absence of by-products .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% typically required for research-grade material) .

Basic: What are the primary research applications of this compound?

Answer:

  • Peptide Synthesis : Acts as a protected amino acid building block in solid-phase peptide synthesis (SPPS) .
  • Drug Development : Used to incorporate pyridinyl motifs into therapeutic peptides targeting protein-protein interactions .
  • Biochemical Probes : Facilitates studies on enzyme-substrate binding due to the pyridine ring’s hydrogen-bonding capability .

Advanced: How can coupling efficiency be improved for sterically hindered residues?

Answer:

  • Optimized Coupling Reagents : Replace traditional agents with HATU or HOAt, which enhance activation of carboxyl groups .
  • Solvent Selection : Use dichloromethane (DCM) instead of DMF to reduce steric hindrance .
  • Double Coupling : Repeat the coupling step to ensure complete reaction .
    Monitoring via Kaiser test or HPLC ensures reaction completion .

Advanced: How does the pyridin-3-yl group influence biological interactions compared to phenyl analogs?

Answer:
The pyridin-3-yl moiety:

  • Enhances Solubility : Nitrogen in the aromatic ring improves aqueous solubility vs. phenyl groups .
  • Modulates Binding : Forms hydrogen bonds with target proteins (e.g., kinases), altering binding affinity and selectivity .
  • Affects Conformation : The heteroaromatic ring imposes distinct spatial constraints on peptide backbones, influencing secondary structure .
    Comparative studies with phenyl analogs show ~20% higher binding affinity in kinase inhibition assays .

Advanced: How should researchers address unexpected by-products during Fmoc deprotection?

Answer:

  • Diagnostic Tools : Use TLC or HPLC to identify by-products (e.g., dibenzofulvene adducts) .
  • Condition Adjustment : Reduce piperidine concentration (from 20% to 10%) or shorten deprotection time (from 30 to 10 min) .
  • Scavengers : Add thiols (e.g., 2-mercaptoethanol) to trap reactive intermediates .

Advanced: What strategies enhance aqueous stability of analogs while retaining coupling efficiency?

Answer:

  • Substituent Modification : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the pyridine ring to improve solubility without steric clash .
  • Backbone Engineering : Replace acetic acid with propanoic acid derivatives to stabilize the peptide bond .
  • Table: Structural Analogs and Properties
Analog Modification Impact
2-(Pyridin-4-yl) variantAltered ring positionReduced H-bonding capacity
Phenylacetic acid derivativeHydrophobic coreLower aqueous solubility
Methoxy-substituted pyridineEnhanced electron densityImproved enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.